molecular formula C27H28N4O3S2 B2802955 N-ethyl-4-(4-(6-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-phenylbenzenesulfonamide CAS No. 941936-03-4

N-ethyl-4-(4-(6-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-phenylbenzenesulfonamide

Cat. No. B2802955
CAS RN: 941936-03-4
M. Wt: 520.67
InChI Key: OXHBFZSAAQFTOB-UHFFFAOYSA-N
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Description

“N-ethyl-4-(4-(6-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-phenylbenzenesulfonamide” is a complex organic compound. It has been synthesized and studied for its potential biological activities .


Synthesis Analysis

The compound was synthesized with a yield of 58% . The synthesis process involved several steps, including the use of 1H NMR (CDCl3, 500 MHz) and 13C NMR (CDCl3, 125 MHz) .


Molecular Structure Analysis

The molecular structure of the compound was confirmed by its physicochemical properties and spectroanalytical data . The structure was analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The compound was synthesized through a series of chemical reactions . The crude product was separated by PE/EtOAc (1 : 1) column chromatography .


Physical And Chemical Properties Analysis

The compound has specific physical and chemical properties. For example, it has a specific yield percentage, and its structure was analyzed based on IR, 1H, 13C NMR, and mass spectral data .

Scientific Research Applications

Antimicrobial Activity

The synthesized derivatives of this compound have been evaluated for their antimicrobial activity. Specifically, compounds d1, d2, and d3 demonstrated promising antimicrobial effects against both Gram-positive and Gram-negative bacterial species. Thiazole derivatives, like the one , have been known to inhibit bacterial lipid biosynthesis and exhibit antibacterial properties .

Anticancer Potential

Cancer remains a significant global health challenge. In the context of breast cancer, compounds d6 and d7 from this compound series were found to be the most active. They exhibited potent anticancer effects against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). These findings highlight the potential of these derivatives for cancer treatment .

COX-1 Inhibition

Some derivatives of this compound were tested for COX-1 inhibitory activity. While their inhibitory effects were weaker compared to standard inhibitors (such as indomethacin and diclofenac), they still showed promise. Further investigations into their COX-1 inhibition mechanisms could be valuable .

Indole Derivatives and Plant Hormones

Indole derivatives, including this compound, have diverse biological applications. For instance, indole-3-acetic acid (IAA) is a plant hormone produced from tryptophan degradation. While this compound is not directly related to IAA, understanding its structural similarities and potential effects on plant systems could be intriguing .

properties

IUPAC Name

N-ethyl-4-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-N-phenylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O3S2/c1-3-31(22-7-5-4-6-8-22)36(33,34)23-12-10-21(11-13-23)26(32)29-15-17-30(18-16-29)27-28-24-14-9-20(2)19-25(24)35-27/h4-14,19H,3,15-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXHBFZSAAQFTOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=NC5=C(S4)C=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-4-(4-(6-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-N-phenylbenzenesulfonamide

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